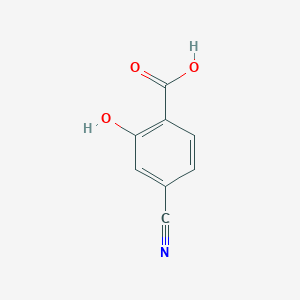

4-Cyano-2-hydroxybenzoic acid

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4-cyano-2-hydroxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO3/c9-4-5-1-2-6(8(11)12)7(10)3-5/h1-3,10H,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RESKSOIIHUXLOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4691-71-8 | |

| Record name | 4-cyano-2-hydroxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Preparative Routes for 4 Cyano 2 Hydroxybenzoic Acid

Conventional Chemical Synthesis Strategies

Conventional approaches typically involve the sequential introduction and modification of functional groups on a simpler aromatic precursor. These methods rely on well-established named reactions and functional group interconversions to build the target molecular architecture.

The assembly of 4-Cyano-2-hydroxybenzoic acid generally begins with a substituted benzene (B151609) ring, onto which the carboxyl, hydroxyl, and cyano groups are systematically added or revealed.

A common strategy in aromatic synthesis involves the use of a nitro group as a precursor to an amino group, which can then be further transformed.

A general synthetic pathway can commence with a substituted 4-nitrotoluene (B166481) derivative. The synthesis proceeds through the following key transformations:

Oxidation : The methyl group of the nitrotoluene is first oxidized to a carboxylic acid, yielding a nitrobenzoic acid intermediate.

Reduction : The nitro group is then reduced to an amino group to form an aminobenzoic acid. This reduction can be accomplished under mild conditions using various reagents, such as iron in the presence of hydrochloric acid (Fe/HCl), tin(II) chloride with hydrochloric acid (SnCl2/HCl), or through catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) or Raney nickel. google.com

This two-step sequence effectively generates a 4-aminobenzoic acid derivative, which is a critical precursor for the introduction of the cyano group.

| Step | Transformation | Typical Reagents | Intermediate Product |

| 1 | Oxidation of methyl group | KMnO₄, K₂Cr₂O₇ | Substituted 4-nitrobenzoic acid |

| 2 | Reduction of nitro group | Fe/HCl, SnCl₂/HCl, H₂/Pd/C | Substituted 4-aminobenzoic acid |

The Sandmeyer reaction is a cornerstone of aromatic chemistry for converting an amino group into a variety of other functionalities, including the cyano group. wikipedia.orgorganic-chemistry.org This transformation is a powerful method for producing benzonitriles. wikipedia.org

The process involves two main stages:

Diazotization : The aromatic amino group of the precursor synthesized in the previous steps is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl). masterorganicchemistry.com This reaction converts the amine into a highly versatile aryl diazonium salt, with the diazonium group (-N₂⁺) being an excellent leaving group as dinitrogen gas. masterorganicchemistry.com

Cyanation : The resulting diazonium salt is then treated with a copper(I) cyanide (CuCN) salt. masterorganicchemistry.com The copper(I) species catalyzes the replacement of the diazonium group with a cyano (-CN) group, yielding the desired cyanobenzoic acid derivative. google.comwikipedia.org

This sequence provides a reliable method for introducing the cyano group at the specific position previously occupied by the amino group. scirp.org

| Stage | Reaction | Reagents | Key Feature |

| 1 | Diazotization | NaNO₂, HCl (aq) | Conversion of -NH₂ to -N₂⁺ |

| 2 | Sandmeyer Cyanation | CuCN | Replacement of -N₂⁺ with -CN |

In multi-step syntheses, it is often necessary to protect reactive functional groups to prevent them from interfering with subsequent reactions. The carboxylic acid group can be reactive under various conditions, so it is often protected as an ester.

Esterification : The carboxylic acid can be converted to an ester through reactions such as the Fischer esterification, which involves reacting the acid with an alcohol in the presence of an acid catalyst. masterorganicchemistry.com This temporary modification renders the acidic proton inert and prevents unwanted side reactions during steps like nitration or cyanation. One method for preparing esters of hydroxybenzoic acids involves reacting the acid with a halogenated compound in a homogeneous liquid phase with a nonquaternizable tertiary amine catalyst. google.com

Hydrolysis : Once the other synthetic transformations on the aromatic ring are complete, the protecting ester group must be removed to regenerate the free carboxylic acid. This is achieved through hydrolysis, a reaction where the ester is treated with water in the presence of either an acid or a base to yield the carboxylic acid and the corresponding alcohol. masterorganicchemistry.com The degradation of esters of 4-hydroxybenzoic acid (parabens) proceeds via the hydrolysis of the ester bond to produce 4-hydroxybenzoic acid. nih.gov

This protection-deprotection strategy is a crucial element for ensuring a high yield of the final, correctly functionalized product.

The choice of cyanating agent is a critical aspect of the synthesis, with modern reagents offering alternatives to traditional, highly toxic cyanide sources.

Trimethylsilyl (B98337) cyanide (TMSCN) is a versatile and widely used reagent in organic synthesis that serves as a soluble and safer equivalent of hydrogen cyanide. wikipedia.orgtaylorandfrancis.com This volatile liquid consists of a cyanide group attached to a trimethylsilyl group. wikipedia.org

TMSCN is primarily used as a source of the cyanide nucleophile for various transformations. d-nb.info It is particularly effective in the formation of cyanohydrins from aldehydes and ketones, a reaction that often requires a catalyst to activate both the substrate and the cyanide precursor. taylorandfrancis.com Its preparation can be achieved through the reaction of lithium cyanide with trimethylsilyl chloride. wikipedia.org While the classic Sandmeyer reaction employs copper(I) cyanide, TMSCN can also function as a cyanide source in other nucleophilic substitution reactions, often in the presence of a Lewis acid catalyst to facilitate the transfer of the cyano group. taylorandfrancis.com

Strategic Introduction of the Cyano Group

Cyanation of Halogenated Benzoic Acid Precursors

A primary route to introducing the nitrile functional group is through the cyanation of an aryl halide. This method typically starts with a benzoic acid derivative where the 4-position is occupied by a halogen, such as bromine or chlorine. The halogen atom serves as a leaving group that can be substituted by a cyanide nucleophile.

One of the most common methods for this transformation is the Rosenmund-von Braun reaction, which involves the use of a copper(I) cyanide salt. This reaction is particularly effective for converting aryl bromides into the corresponding nitriles. Palladium-catalyzed cyanation reactions, using reagents like zinc cyanide or potassium ferrocyanide, have also emerged as powerful alternatives, often proceeding under milder conditions with a broader substrate scope. organic-chemistry.org For instance, copper(I) can mediate the decarboxylative cyanation of electron-deficient benzoic acids using potassium ferrocyanide (K4Fe(CN)6) as a non-toxic cyanide source, with molecular oxygen serving as the terminal oxidant, aligning with sustainable chemistry principles. organic-chemistry.org

Table 1: Cyanation of Halogenated Precursors

| Precursor | Cyanating Agent | Catalyst/Mediator | Typical Conditions |

|---|---|---|---|

| 4-Bromo-2-hydroxybenzoic acid | Copper(I) cyanide (CuCN) | --- | High temperature, polar aprotic solvent (e.g., DMF, NMP) |

| 4-Iodo-2-hydroxybenzoic acid | Potassium ferrocyanide (K4Fe(CN)6) | Palladium(II) acetate (B1210297) (Pd(OAc)2) | Aerobic conditions, organic solvent |

Hydroxyl Group Introduction and Functional Group Interconversions

Alternative synthetic strategies involve the introduction of the hydroxyl group at a late stage or the interconversion of other functional groups already present on the aromatic ring.

This synthetic pathway begins with a substituted toluene (B28343) derivative, which is then oxidized to form the benzoic acid. For the synthesis of this compound, a suitable precursor would be 4-cyano-2-hydroxytoluene. The methyl group (-CH3) is converted into a carboxylic acid group (-COOH) using strong oxidizing agents.

Common reagents for this benzylic oxidation include potassium permanganate (B83412) (KMnO4) or chromic acid. The reaction is typically performed under heating in an aqueous solution. The presence of the electron-withdrawing cyano group can make the methyl group more resistant to oxidation, sometimes requiring harsh reaction conditions. A patented process describes the formation of 2-R-substituted-4-cyanobenzoic acid by oxidizing the methyl group of a corresponding 2-R-substituted 4-cyanotoluene. google.comgoogle.com This highlights the industrial viability of oxidizing a methyl group on a cyano-substituted ring to produce the target carboxylic acid. google.comgoogle.com

Table 2: Oxidation of Toluene Precursors

| Starting Material | Oxidizing Agent | Product |

|---|---|---|

| 4-Cyano-2-hydroxytoluene | Potassium permanganate (KMnO4) | This compound |

Nucleophilic aromatic substitution (SNAr) provides a powerful method for introducing the hydroxyl group onto an appropriately activated aromatic ring. chemistrysteps.com The reaction requires the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to a good leaving group (such as a halogen or a nitro group). libretexts.org In a potential precursor to this compound, such as 2-chloro-4-cyanobenzoic acid, the cyano and carboxyl groups act as activating EWGs.

The mechanism involves the attack of a nucleophile (e.g., hydroxide (B78521) ion, -OH) on the carbon atom bearing the leaving group. masterorganicchemistry.com This forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.orgnih.gov The negative charge in this intermediate is delocalized onto the electron-withdrawing groups, which stabilizes it. libretexts.org In the final step, the leaving group is expelled, and the aromaticity of the ring is restored. chemistrysteps.com The reactivity of the leaving group in SNAr reactions often follows the order F > Cl > Br > I, which is opposite to the trend seen in SN1 and SN2 reactions. chemistrysteps.commasterorganicchemistry.com

Table 3: SNAr Strategies for Hydroxyl Group Introduction

| Substrate | Nucleophile | Leaving Group | Activating Groups |

|---|---|---|---|

| 2-Fluoro-4-cyanobenzoic acid | Sodium hydroxide (NaOH) | F- | -CN, -COOH |

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes by minimizing waste, avoiding hazardous solvents, and improving energy efficiency. jddhs.com These principles are increasingly being applied to the synthesis of fine chemicals like this compound.

Solvent-Free and Aqueous Medium Reactions

A major focus of green chemistry is the reduction or elimination of volatile organic solvents (VOCs), which pose risks to human health and the environment. dergipark.org.trresearchgate.net Synthetic routes are being redesigned to proceed in safer media, such as water, or under solvent-free conditions. chemmethod.com

For the synthesis of this compound, a cyanation reaction could potentially be adapted to run in an aqueous medium, especially when using water-soluble cyanide sources and phase-transfer catalysts. Solvent-free reactions, often conducted by grinding solid reactants together (mechanochemistry) or by heating a mixture of reactants without any solvent, represent another promising approach. dergipark.org.trrsc.org These methods can lead to reduced waste, simplified workup procedures, and lower energy consumption. dergipark.org.tr

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis has emerged as a key technology in green chemistry. chemmethod.com By using microwave irradiation to heat reaction mixtures, this technique can dramatically reduce reaction times from hours to minutes. mdpi.comnih.gov The heating is rapid and uniform, often leading to higher yields and cleaner reactions with fewer byproducts compared to conventional heating methods. chemmethod.comnih.gov

Many of the traditional synthetic steps for preparing this compound, such as palladium-catalyzed cyanations or SNAr reactions, can be adapted for microwave conditions. For example, the synthesis of various heterocyclic compounds has been shown to be more efficient under microwave irradiation, often providing high yields in a short time without the need for traditional solvents. chemmethod.com This approach not only saves time and energy but also aligns with the green chemistry goal of process intensification. jddhs.com

Table 4: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Reaction Type | Conventional Method | Microwave-Assisted Method | Advantages of Microwave |

|---|---|---|---|

| Palladium-Catalyzed Cyanation | Several hours of reflux | 5-30 minutes at controlled temperature | Drastic reduction in reaction time, improved yields |

Catalyst Design for Eco-Friendly Transformations

The synthesis of functionalized aromatic compounds like this compound is increasingly guided by the principles of green chemistry, which prioritize the reduction or elimination of hazardous substances. nih.gov Catalyst design plays a pivotal role in achieving these eco-friendly transformations, with a focus on enhancing efficiency, minimizing waste, and utilizing milder reaction conditions. Modern catalytic strategies are moving away from classical methods that often rely on stoichiometric and hazardous reagents.

Photocatalysis: Visible-light photoredox catalysis has emerged as a powerful tool for C-H functionalization, offering a metal-free approach to nitrile synthesis. nih.govnih.gov Organic dyes and acridinium (B8443388) salts can act as photocatalysts, activating aromatic C-H bonds for direct cyanation under aerobic conditions at room temperature. nih.govnih.gov This method avoids the harsh conditions and toxic reagents associated with traditional cyanation techniques. For the synthesis of hydroxybenzoic acids, photocatalytic methods can also be employed for hydroxylation. For instance, photoinduced hydroxylation of arylboronic acids using molecular oxygen can proceed without a photocatalyst, presenting a green route to phenols. acs.org

Electrocatalysis: Electrochemical methods offer a "green technology" approach by using electricity to drive chemical reactions, often in combination with environmentally benign solvents like ionic liquids. uva.nl Electrocatalytic processes have been developed for the synthesis of cyanobenzoic acids through the valorization of CO2. uva.nl This involves the electrochemical cleavage of a carbon-halogen bond on a starting benzonitrile (B105546) derivative and the subsequent capture of CO2, a process that can be optimized by the choice of cathode material, such as silver, to reduce the required electrochemical potential. uva.nl

Heterogeneous Catalysis: The use of solid, heterogeneous catalysts is a cornerstone of sustainable synthesis. organic-chemistry.org These catalysts can be easily separated from the reaction mixture and recycled, reducing waste and cost. For the synthesis of substituted benzoic acids, heterogeneous metal oxide catalysts can be used for the aerobic oxidative cleavage of precursor molecules. nih.gov The development of catalysts with high selectivity is crucial to avoid the formation of unwanted byproducts. For instance, in the context of this compound, a catalyst would ideally be designed to selectively hydroxylate the 2-position of a 4-cyanobenzoic acid precursor or selectively cyanate (B1221674) the 4-position of a 2-hydroxybenzoic acid precursor.

Below is a table summarizing key features of these eco-friendly catalytic approaches.

Atom Economy and Waste Minimization Principles

The principles of atom economy and waste minimization are central tenets of green chemistry, fundamentally shifting the focus of synthetic efficiency from chemical yield to the minimization of waste. nih.govnih.gov

Atom Economy: Developed by Barry Trost, atom economy measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. nih.govnagoya-u.ac.jp The ideal atom economy is 100%, meaning all atoms from the reactants are found in the product, with no byproducts. nagoya-u.ac.jp This concept is crucial in designing sustainable synthetic routes, as reactions with high atom economy inherently generate less waste. researchgate.net Addition reactions, for example, are considered highly atom-economical as all reactant atoms are incorporated into the final product. nih.gov

For the synthesis of aromatic nitriles, traditional methods like the Sandmeyer reaction, which converts an aryl diazonium salt to a nitrile using a copper cyanide reagent, suffer from poor atom economy. researchgate.net This reaction generates stoichiometric amounts of inorganic salts as byproducts. In contrast, modern catalytic methods such as direct C–H cyanation are significantly more atom-economical. tugraz.at These reactions directly replace a hydrogen atom on the aromatic ring with a cyano group, avoiding the need for pre-functionalization (e.g., nitration, reduction to an amine, and diazotization) and the associated stoichiometric reagents and waste streams. tugraz.at

Waste Minimization: The first principle of green chemistry is the prevention of waste, which is considered better than treating or cleaning up waste after it has been created. nih.govresearchgate.net Waste minimization in chemical synthesis can be achieved through several strategies:

Use of Catalytic Reagents: Catalytic reagents are superior to stoichiometric reagents as they are used in small amounts and can facilitate a reaction multiple times, thereby minimizing waste. uva.nl

Reduction of Derivatives: Unnecessary derivatization steps, such as the use of protecting groups, should be avoided as they require additional reagents and generate waste. uva.nl

Safer Solvents: The use of auxiliary substances like solvents should be minimized or replaced with greener alternatives such as water or bio-based solvents. nih.gov

The application of these principles to the synthesis of this compound would favor a route that involves direct, catalytic C-H functionalization for the introduction of the cyano and hydroxyl groups onto a benzoic acid backbone, thereby maximizing atom economy and minimizing the generation of hazardous waste.

The table below compares a traditional and a modern synthetic approach in the context of atom economy.

Biosynthetic Pathways and Metabolic Engineering for Related Hydroxybenzoic Acids

Enzymatic Production from Chorismate Precursors (e.g., 4-Hydroxybenzoic Acid)

In many microorganisms, 4-hydroxybenzoic acid (4-HBA) is synthesized from chorismate, a key intermediate in the shikimate pathway. openbiotechnologyjournal.comtandfonline.com The shikimate pathway is responsible for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) and other important aromatic compounds. openbiotechnologyjournal.com

The direct enzymatic conversion of chorismate to 4-HBA is a single-step reaction catalyzed by the enzyme chorismate pyruvate-lyase (EC 4.1.3.40), commonly known as UbiC in Escherichia coli. uva.nlmdpi.com This enzyme catalyzes the elimination of pyruvate (B1213749) from the enolpyruvyl side chain of chorismate, leading to the formation of 4-HBA. uva.nl This reaction is the first committed step in the biosynthesis of ubiquinone (coenzyme Q), an essential electron carrier in the respiratory chain of many prokaryotes. mdpi.com

The reaction catalyzed by chorismate pyruvate-lyase is as follows: Chorismate → 4-Hydroxybenzoate + Pyruvate uva.nl

The UbiC enzyme does not require any metal cofactors for its activity. uva.nl Its efficiency in converting a central metabolic intermediate directly into 4-HBA makes it a prime target for metabolic engineering efforts aimed at the microbial production of this and related compounds. researchgate.netopenbiotechnologyjournal.com

Engineering Microbial Systems for Benzoic Acid Derivatives (e.g., Escherichia coli)

Escherichia coli is a widely used host organism for the production of various chemicals, including benzoic acid and its derivatives, due to its well-characterized genetics and metabolism. nih.gov Metabolic engineering strategies are employed to reroute the flow of carbon from central metabolism towards the synthesis of the desired aromatic compound. nih.gov

For the production of 4-hydroxybenzoic acid, a common strategy involves the overexpression of the ubiC gene, which encodes chorismate pyruvate-lyase, to enhance the conversion of chorismate to 4-HBA. nih.gov To further increase the yield, the supply of the precursor, chorismate, is often boosted by engineering the upstream shikimate pathway. nih.govopenbiotechnologyjournal.com This can involve overexpressing key enzymes of the pathway, such as a feedback-insensitive isozyme of 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase, which catalyzes the first committed step of the shikimate pathway. openbiotechnologyjournal.com

Furthermore, to prevent the diversion of chorismate into competing pathways, genes encoding enzymes that utilize chorismate for the synthesis of aromatic amino acids can be deleted. researchgate.net This channels a greater proportion of the chorismate pool towards the UbiC-catalyzed reaction. Through such strategies, engineered E. coli strains have been developed that can produce significant titers of 4-HBA from simple carbon sources like glucose. nih.govnih.gov For example, by overexpressing ubiC and a shikimate gene module, production of 723.5 mg/L of 4-HBA has been achieved in E. coli. nih.gov

The table below outlines common genetic modifications used to engineer E. coli for 4-HBA production.

Potential for Biocatalytic Routes to this compound

The development of a biocatalytic route to this compound is a forward-looking endeavor that would likely involve a multi-step enzymatic or chemoenzymatic pathway. Such a route would leverage the principles of metabolic engineering and enzyme discovery to construct a novel biosynthetic pathway.

Biocatalytic Cyanation: The enzymatic introduction of a cyano group onto an aromatic ring is a significant challenge. However, enzymes such as aldoxime dehydratases (Oxd) offer a promising cyanide-free route to nitriles. nih.gov These enzymes catalyze the dehydration of aldoximes to the corresponding nitriles under mild, aqueous conditions. researchgate.net A potential pathway could involve the enzymatic conversion of a 2,4-dihydroxybenzaldehyde (B120756) precursor to its aldoxime, followed by dehydration catalyzed by an engineered Oxd to yield 2-hydroxy-4-cyanobenzaldehyde, which could then be oxidized to the final carboxylic acid. Researchers have successfully engineered aldoxime dehydratases to improve their activity and expand their substrate scope to include various aromatic aldoximes. nih.gov

Biocatalytic Hydroxylation: The regioselective hydroxylation of an aromatic ring at a specific position is another key step. Enzymes such as cytochrome P450 monooxygenases and flavin-dependent hydroxylases are capable of performing such reactions. nih.gov For instance, a 4-cyanobenzoic acid precursor could potentially be hydroxylated at the 2-position by an engineered hydroxylase. The HpaBC enzyme system, a bacterial two-component flavin-dependent monooxygenase, has been noted for its ability to perform ortho-hydroxylation on various phenolic compounds. nih.gov Directed evolution and protein engineering are powerful tools to tailor the regioselectivity and substrate specificity of these enzymes for a desired transformation. nih.gov

A hypothetical biocatalytic pathway could start from a microbially produced precursor like 2-hydroxybenzoic acid or 4-hydroxybenzoic acid. The subsequent steps would involve enzymatic modifications, such as hydroxylation or cyanation, to arrive at the final product. For example, a pathway could be envisioned where:

An engineered microbe produces 2-hydroxybenzoic acid.

A biocatalytic step introduces a cyano group at the 4-position. Alternatively:

An engineered microbe produces 4-cyanobenzoic acid via the action of an engineered nitrilase on 4-cyanobenzonitrile. researchgate.net

A regioselective hydroxylase then introduces a hydroxyl group at the 2-position.

The feasibility of such routes depends on the discovery or engineering of enzymes with the required activity and selectivity for the specific substrates involved.

Chemical Reactivity and Transformational Studies of 4 Cyano 2 Hydroxybenzoic Acid

Reactivity of Aromatic and Functional Groups

The chemical behavior of 4-cyano-2-hydroxybenzoic acid is dictated by the interplay of its three functional groups: a hydroxyl (-OH), a carboxyl (-COOH), and a cyano (-CN) group, all attached to a benzene (B151609) ring. The hydroxyl group is a strongly activating, ortho, para-directing group in electrophilic aromatic substitution, while the carboxyl and cyano groups are deactivating and meta-directing. This complex substitution pattern creates a unique reactivity profile for the molecule.

Electrophilic aromatic substitution (SEAr) reactions introduce an electrophile to the aromatic ring, replacing a hydrogen atom. The regioselectivity of such reactions on this compound is primarily controlled by the powerful activating and directing effect of the hydroxyl group at the C-2 position. The carboxyl and cyano groups, being electron-withdrawing, deactivate the ring towards electrophilic attack.

The hydroxyl group directs incoming electrophiles to the positions ortho (C-3) and para (C-5) relative to itself. The other ortho position (C-1) and the C-4 position are already substituted. The carboxyl group at C-1 directs to the meta positions (C-3 and C-5), and the cyano group at C-4 directs to its meta positions (C-2 and C-6). The convergence of the directing effects of the activating hydroxyl group and the deactivating carboxyl group on positions 3 and 5 makes these the most probable sites for electrophilic attack.

| Substituent | Position | Electronic Effect | Directing Effect | Activated Positions |

|---|---|---|---|---|

| -OH | C-2 | Activating | Ortho, Para | 3, 5 |

| -COOH | C-1 | Deactivating | Meta | 3, 5 |

| -CN | C-4 | Deactivating | Meta | 2, 6 |

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. For instance, the nitration of 4-hydroxybenzoic acid with nitric acid typically yields 4-hydroxy-3-nitrobenzoic acid, demonstrating the strong directing influence of the hydroxyl group to the adjacent ortho position. A similar outcome would be expected for this compound, with nitration likely occurring at the C-3 or C-5 position.

The cyano and carboxyl groups of this compound are susceptible to nucleophilic attack. The carbon atom of the cyano group (-C≡N) is electrophilic and can be attacked by nucleophiles. Under acidic or basic conditions, the cyano group can be hydrolyzed to a carboxamide and subsequently to a carboxylic acid. For example, the biological hydrolysis of p-hydroxybenzonitrile to p-hydroxybenzoic acid is a known transformation.

The carboxyl group can undergo nucleophilic acyl substitution. It can be converted into a more reactive acyl chloride by treatment with reagents like thionyl chloride or oxalyl chloride. This acyl chloride can then be readily converted into esters, amides, and other carboxylic acid derivatives.

Functional Group Interconversions and Derivatization

The functional groups of this compound can be chemically transformed to synthesize a variety of derivatives.

The cyano group can be reduced to a primary amine (aminomethyl group). This transformation is typically achieved through catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere. Chemical reducing agents can also be employed for this purpose. The resulting compound, 4-(aminomethyl)-2-hydroxybenzoic acid, is a valuable building block in medicinal chemistry.

| Method | Reagents and Conditions | Product |

|---|---|---|

| Catalytic Hydrogenation | H2, Pd/C or Raney Ni, solvent (e.g., ethanol, methanol) | Primary amine (-CH2NH2) |

| Chemical Reduction | Lithium aluminum hydride (LiAlH4) in THF, followed by aqueous workup | Primary amine (-CH2NH2) |

| Chemical Reduction | Sodium borohydride (B1222165) (NaBH4) with a catalyst (e.g., CoCl2) | Primary amine (-CH2NH2) |

The aromatic ring of this compound, being substituted with an activating hydroxyl group, is susceptible to oxidation, which can lead to ring-opening and degradation under strong oxidizing conditions. For instance, the oxidation of p-hydroxybenzoic acid with Fenton's reagent leads to the degradation of the aromatic ring. However, milder and more selective oxidizing agents could potentially be used to modify the substituents. The stability of the benzene ring allows for the oxidation of alkyl side chains to carboxylic acids in related molecules.

The carboxylic acid functional group readily undergoes esterification with alcohols in the presence of an acid catalyst, a reaction known as the Fischer esterification. This reaction is an equilibrium process, and the yield of the ester can be increased by using an excess of the alcohol or by removing the water formed during the reaction. A variety of esters can be synthesized by this method, which are often used as preservatives known as parabens.

As a carboxylic acid, this compound can also react with bases to form salts. Reaction with inorganic bases such as sodium hydroxide (B78521) or potassium hydroxide will yield the corresponding carboxylate salts. These salts are often more soluble in water than the parent acid.

| Alcohol | Ester Product Name |

|---|---|

| Methanol | Methyl 4-cyano-2-hydroxybenzoate |

| Ethanol | Ethyl 4-cyano-2-hydroxybenzoate |

| Propanol | Propyl 4-cyano-2-hydroxybenzoate |

| Butanol | Butyl 4-cyano-2-hydroxybenzoate |

Mechanistic Studies of this compound Reactions

No specific studies elucidating the reaction pathways of this compound in various chemical transformations were identified. Mechanistic studies are available for the related compound, 4-hydroxybenzoic acid, particularly concerning its biosynthesis and degradation. However, the introduction of a strong electron-withdrawing cyano group at the para position significantly alters the electronic properties of the aromatic ring, meaning the reaction mechanisms of 4-hydroxybenzoic acid cannot be directly extrapolated to its 4-cyano derivative.

Detailed kinetic and thermodynamic data for reactions involving this compound are not available in the surveyed literature. Research on similar molecules, such as the kinetic modeling of p-hydroxybenzoic acid oxidation or the conformational analysis of 2-fluoro-4-hydroxybenzoic acid, exists. Still, this information is not directly applicable due to the distinct electronic and steric influences of the cyano substituent. The systematic evaluation of reaction rates, activation energies, and thermodynamic stability of intermediates and products for reactions involving this compound has yet to be reported.

Advanced Characterization and Analytical Methodologies for 4 Cyano 2 Hydroxybenzoic Acid

Spectroscopic Elucidation Methodologies

Spectroscopy is fundamental to the structural elucidation of 4-Cyano-2-hydroxybenzoic acid, offering insights into its atomic connectivity, functional groups, and electronic properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for the unambiguous structural assignment of this compound. By mapping the chemical environments of magnetically active nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed molecular picture can be constructed.

¹H NMR Spectroscopy: In ¹H NMR, the chemical shift (δ), multiplicity, and integration of signals provide critical information about the protons' locations. For this compound, the aromatic region of the spectrum is particularly informative. The protons on the benzene (B151609) ring are influenced by the electron-withdrawing cyano (-CN) and carboxylic acid (-COOH) groups, and the electron-donating hydroxyl (-OH) group. This substitution pattern leads to distinct signals for each aromatic proton. Experimental data obtained in a deuterated solvent like dimethyl sulfoxide (B87167) (DMSO-d₆) reveals the characteristic resonances. For instance, a reported ¹H NMR spectrum showed a singlet at 10.16 ppm, which can be assigned to the acidic proton of the carboxylic acid group. tu-dortmund.de The protons of the hydroxyl group and the aromatic ring would also present characteristic signals, allowing for complete structural verification.

¹³C NMR Spectroscopy: ¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. Each unique carbon atom in this compound gives a distinct signal. The chemical shifts are indicative of the carbon's hybridization and electronic environment. The carbon atoms of the carbonyl group (-COOH) and the nitrile group (-CN) are typically found far downfield. The aromatic carbons exhibit shifts in the characteristic range of approximately 110-160 ppm, with the exact positions influenced by the attached functional groups.

A summary of expected and reported NMR data is presented below.

| Nucleus | Functional Group | Expected Chemical Shift (δ, ppm) | Reported Data (DMSO-d₆) | Multiplicity |

| ¹H | Carboxylic Acid (-COOH) | > 10 | 10.16 tu-dortmund.de | Singlet |

| ¹H | Phenolic Hydroxyl (-OH) | 9 - 12 | Not explicitly reported | Singlet (broad) |

| ¹H | Aromatic (Ar-H) | 7.0 - 8.5 | Not explicitly reported | Doublet, Doublet of doublets |

| ¹³C | Carboxylic Acid (-C OOH) | 165 - 185 | Data not available | - |

| ¹³C | Nitrile (-C N) | 115 - 125 | Data not available | - |

| ¹³C | Aromatic (Ar-C) | 110 - 160 | Data not available | - |

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques for identifying the functional groups within a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: In the IR spectrum of this compound, distinct absorption bands corresponding to the stretching and bending vibrations of its functional groups are expected. The O-H stretch of the carboxylic acid group typically appears as a very broad band in the 3300-2500 cm⁻¹ region, often overlapping with C-H stretches. The phenolic O-H stretch would also be present in this region. A sharp, intense absorption band characteristic of the nitrile (C≡N) group stretch is expected around 2230-2210 cm⁻¹. The carbonyl (C=O) stretch of the carboxylic acid will produce a strong, sharp peak in the range of 1710-1680 cm⁻¹, with its exact position influenced by hydrogen bonding. The aromatic ring will show C=C stretching vibrations in the 1600-1450 cm⁻¹ region and C-H bending vibrations at lower wavenumbers.

Raman Spectroscopy: Raman spectroscopy provides complementary information. While the O-H and C=O stretches are often strong in the IR spectrum, the C≡N triple bond and the aromatic ring vibrations typically produce strong and sharp signals in the Raman spectrum, making it a valuable tool for confirming these structural features.

The table below summarizes the key expected vibrational modes for this compound.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid O-H | Stretch | 3300 - 2500 | Broad, Strong |

| Phenolic O-H | Stretch | 3600 - 3200 | Broad, Medium |

| Aromatic C-H | Stretch | 3100 - 3000 | Medium to Weak |

| Nitrile C≡N | Stretch | 2230 - 2210 | Sharp, Strong |

| Carboxylic Acid C=O | Stretch | 1710 - 1680 | Strong |

| Aromatic C=C | Stretch | 1600 - 1450 | Medium to Weak |

| C-O | Stretch | 1320 - 1210 | Strong |

| O-H | Bend (out-of-plane) | 960 - 875 | Broad, Medium |

Electronic spectroscopy, including UV-Visible absorption and fluorescence, provides information about the electronic structure and conjugated systems within the molecule.

UV-Visible Spectroscopy: this compound, with its substituted benzene ring, is expected to absorb ultraviolet (UV) light, promoting electrons from lower-energy molecular orbitals to higher-energy ones (π → π* transitions). The presence of the hydroxyl, carboxyl, and cyano groups on the aromatic ring influences the energy of these transitions and thus the wavelength of maximum absorption (λmax). The UV spectrum would likely show strong absorption bands in the 200-400 nm range, characteristic of substituted aromatic compounds. The specific λmax values and molar absorptivities are useful for quantitative analysis.

Fluorescence Spectroscopy: Certain aromatic compounds can emit light (fluoresce) after absorbing UV radiation. The ability of this compound to fluoresce would depend on its specific electronic structure and rigidity. If fluorescent, the emission spectrum would be red-shifted (at a longer wavelength) compared to its absorption spectrum. Fluorescence spectroscopy is an exceptionally sensitive technique that could be used for trace-level detection. For example, in one study, fluorescence intensity measurements were performed using an excitation wavelength of 489 nm and an emission wavelength of 525 nm, though this was in the context of a larger molecular system containing a derivative of the title compound. tu-dortmund.de

Chromatographic and Mass Spectrometric Approaches

Chromatographic methods are essential for the separation and purity assessment of this compound, while mass spectrometry provides information on its mass and fragmentation, further confirming its identity.

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of this compound and for separating it from reaction byproducts or other components in a mixture. A reversed-phase HPLC method is typically employed for such polar aromatic acids.

In a typical setup, a C18 (octadecylsilyl) stationary phase column would be used. The mobile phase would likely consist of an aqueous acidic buffer (e.g., water with formic acid or phosphoric acid) and an organic modifier like acetonitrile (B52724) or methanol. The acidic buffer suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention. The compound is detected as it elutes from the column, most commonly by a UV detector set to a wavelength where the compound strongly absorbs. The retention time is a characteristic property of the compound under specific chromatographic conditions, and the peak area is proportional to its concentration, allowing for quantification.

A representative, though not specific, HPLC method for similar hydroxybenzoic acids would involve the following parameters:

| Parameter | Typical Conditions |

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient or isocratic elution with Acetonitrile and 0.1% Formic Acid in Water |

| Flow Rate | 1.0 mL/min |

| Detection | UV-Vis Diode Array Detector (DAD) at a specific λmax |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. This compound itself is not sufficiently volatile for direct GC analysis due to its polar carboxylic acid and hydroxyl groups. Therefore, a derivatization step is necessary to convert it into a more volatile and thermally stable analogue.

A common derivatization method is silylation, where the acidic protons of the -COOH and -OH groups are replaced with a trimethylsilyl (B98337) (TMS) group. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are used for this purpose. The resulting TMS-derivative is much more volatile and can be readily analyzed by GC-MS.

The derivatized compound is separated on a GC column and then ionized in the mass spectrometer. The mass spectrum provides the molecular weight of the derivative and a unique fragmentation pattern (a "molecular fingerprint") that can be used for definitive identification. The mass spectrum would be expected to show a molecular ion peak corresponding to the di-TMS derivative of this compound, along with characteristic fragment ions resulting from the loss of methyl groups or other neutral fragments.

Electrospray Ionization Mass Spectrometry (ESI-MS/MS) for Molecular Ion Analysis

Electrospray Ionization Mass Spectrometry (ESI-MS/MS) is a powerful analytical technique for the structural elucidation and sensitive detection of this compound. In ESI, the analyte is ionized directly from a solution, which typically allows for the gentle formation of molecular ions with minimal fragmentation, making it ideal for determining the molecular weight of the compound.

For this compound (molar mass: 163.13 g/mol ), analysis in the negative ion mode is common due to the acidic nature of the carboxylic acid and phenolic hydroxyl groups. In this mode, the deprotonated molecule, [M-H]⁻, is readily formed and observed as the molecular ion at a mass-to-charge ratio (m/z) of 162.02. High-resolution mass spectrometry can provide a highly accurate mass measurement of this ion, confirming the elemental composition (C₈H₄NO₃⁻).

Tandem mass spectrometry (MS/MS) experiments are conducted by isolating the [M-H]⁻ precursor ion and subjecting it to collision-induced dissociation (CID). The resulting fragmentation pattern provides valuable structural information. For hydroxybenzoic acids, a characteristic fragmentation pathway is the neutral loss of carbon dioxide (CO₂, 44 Da) from the carboxyl group, a process known as decarboxylation. This would yield a prominent product ion at m/z 118.03 ([M-H-CO₂]⁻). Further fragmentation of the cyano-phenoxide ion could also occur, providing additional structural confirmation. The analysis of these fragmentation patterns is crucial for the unambiguous identification of this compound in complex matrices.

Table 1: Predicted ESI-MS Adducts and Fragments for this compound

| Ion Species | Formula | Predicted m/z | Ion Type |

|---|---|---|---|

| [M-H]⁻ | C₈H₄NO₃⁻ | 162.02 | Precursor Ion |

| [M+H]⁺ | C₈H₆NO₃⁺ | 164.03 | Precursor Ion |

| [M+Na]⁺ | C₈H₅NO₃Na⁺ | 186.02 | Adduct Ion |

Note: The data in this table is based on theoretical calculations and typical fragmentation patterns for similar compounds.

Derivatization-Enhanced Detection Strategies in Mass Spectrometry

For certain applications, particularly when using Gas Chromatography-Mass Spectrometry (GC-MS), derivatization of this compound is a necessary step to increase its volatility and thermal stability. nih.gov Even in Liquid Chromatography-Mass Spectrometry (LC-MS), derivatization can be employed to improve chromatographic retention, enhance ionization efficiency, and achieve lower detection limits. nih.gov

The two primary functional groups available for derivatization in this compound are the phenolic hydroxyl group and the carboxylic acid group. Common derivatization strategies include:

Silylation: This is a widely used technique for GC-MS analysis. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) react with the active hydrogens of the hydroxyl and carboxyl groups to replace them with trimethylsilyl (TMS) groups. nih.gov This process reduces the polarity of the molecule and makes it amenable to analysis by GC. The resulting mass spectrum would show a molecular ion corresponding to the di-TMS derivative.

Alkylation/Esterification: This strategy converts the carboxylic acid to an ester and/or the phenolic hydroxyl to an ether. For example, methylation using diazomethane (B1218177) or methyl iodide can target both groups. This increases the hydrophobicity of the molecule, which can be advantageous for reversed-phase liquid chromatography.

Amine Coupling: For LC-MS analysis, reagents that introduce a permanently charged or easily ionizable moiety can significantly enhance ESI signal intensity. For instance, the carboxylic acid group can be coupled with an amine-containing reagent using a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). nih.gov This strategy is particularly useful for trace-level quantification.

The choice of derivatization reagent and method depends on the analytical technique being used (GC-MS vs. LC-MS) and the specific goals of the analysis, such as improving sensitivity or confirming the presence of specific functional groups. nih.gov

Table 2: Common Derivatization Reactions for this compound

| Derivatization Method | Reagent(s) | Target Functional Group(s) | Primary Analytical Platform |

|---|---|---|---|

| Silylation | BSTFA, MSTFA, MTBSTFA | Carboxyl, Hydroxyl | GC-MS |

| Esterification | Diazomethane, Methanol/H⁺ | Carboxyl | GC-MS, LC-MS |

X-ray Crystallography and Solid-State Structural Analysis

Single Crystal X-ray Diffraction for Molecular Geometry and Packing

Single crystal X-ray diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional atomic arrangement of a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and torsional angles within the this compound molecule, revealing its exact conformation in the solid state.

Powder X-ray Diffraction for Polymorphism and Crystalline Phase Analysis

Powder X-ray Diffraction (PXRD) is an essential tool for the solid-state characterization of this compound. Unlike SC-XRD, which requires a single, high-quality crystal, PXRD can be performed on a polycrystalline or powdered sample. The resulting diffraction pattern serves as a unique "fingerprint" for a specific crystalline phase.

This technique is fundamental for:

Phase Identification: The PXRD pattern can be used to confirm the identity of synthesized this compound by comparing it to a reference pattern (if available).

Purity Assessment: It can detect the presence of crystalline impurities, including unreacted starting materials or undesired by-products.

Polymorphism Studies: Many organic molecules, including benzoic acid derivatives, can exist in multiple crystalline forms known as polymorphs. mdpi.com These polymorphs have the same chemical composition but different crystal structures and, consequently, different physical properties. PXRD is the primary method used to identify and distinguish between different polymorphs, which is critical in pharmaceutical and material science applications. Each polymorph will produce a distinct diffraction pattern.

The PXRD pattern is a plot of diffraction intensity versus the diffraction angle (2θ). The positions and relative intensities of the diffraction peaks are characteristic of the crystal lattice of the material.

Advanced Analytical Techniques for Trace Analysis and Impurity Profiling

Ultra-Performance Liquid Chromatography (UPLC) Systems

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering substantial improvements in resolution, sensitivity, and speed of analysis compared to conventional High-Performance Liquid Chromatography (HPLC). These systems utilize columns packed with sub-2 µm particles, which provides a dramatic increase in separation efficiency.

For this compound, UPLC is an ideal technique for trace analysis and impurity profiling. The high resolving power of UPLC allows for the separation of the main compound from closely related impurities, such as positional isomers (e.g., 2-Cyano-4-hydroxybenzoic acid), precursors from its synthesis, or degradation products.

A typical UPLC method for this compound would involve a reversed-phase column (e.g., a C18 or Phenyl-Hexyl stationary phase) with a mobile phase consisting of an acidified aqueous solution and an organic modifier like acetonitrile or methanol. Gradient elution is often employed to effectively separate compounds with a range of polarities.

When coupled with a sensitive detector, such as a photodiode array (PDA) detector or a mass spectrometer (UPLC-MS), this technique becomes exceptionally powerful. UPLC-MS allows for the detection and potential identification of impurities at very low levels (ppm or ppb), based on both their retention time and their mass-to-charge ratio, providing a comprehensive profile of the sample's purity. semanticscholar.org

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-Cyano-4-hydroxybenzoic acid |

| 4-benzamido-2-hydroxybenzoic acid |

| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

| N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) |

| Carbon dioxide |

| Acetonitrile |

| Methanol |

| Diazomethane |

Hyphenated Techniques for Comprehensive Analysis

The comprehensive characterization of this compound necessitates the use of hyphenated analytical techniques, which couple the separation power of chromatography with the specificity and sensitivity of spectrometric detection. These methods provide detailed qualitative and quantitative information, enabling the unambiguous identification and accurate measurement of the compound in various matrices. The choice between gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) is primarily dictated by the analyte's volatility and thermal stability, as well as the complexity of the sample matrix.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful and versatile technique for the analysis of polar and non-volatile compounds like this compound. It combines the high-resolution separation capabilities of high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) with the sensitive and selective detection of mass spectrometry.

Methodology and Findings

For the analysis of this compound, reversed-phase liquid chromatography is a commonly employed separation strategy. The retention of the analyte is influenced by its polarity, the pH of the mobile phase, and the nature of the stationary phase. Due to the presence of a carboxylic acid group, the pH of the mobile phase plays a crucial role in controlling the retention time; at a pH below its pKa, the compound will be in its protonated, less polar form, leading to stronger retention on a nonpolar stationary phase like C18.

Electrospray ionization (ESI) is the most suitable ionization technique for this compound, typically operated in negative ion mode to deprotonate the acidic carboxylic acid and phenolic hydroxyl groups, forming the [M-H]⁻ ion. Tandem mass spectrometry (MS/MS) can then be used for structural confirmation and enhanced selectivity by monitoring specific fragmentation patterns of the precursor ion.

While specific research on the LC-MS analysis of this compound is not extensively documented in publicly available literature, the methodology can be inferred from the analysis of structurally similar compounds such as other hydroxybenzoic and cyanobenzoic acids.

Interactive Data Table: Representative LC-MS/MS Parameters for this compound Analysis

| Parameter | Value | Rationale |

| Chromatography | ||

| Column | C18 (e.g., 2.1 x 100 mm, 1.8 µm) | Provides good retention for moderately polar aromatic acids. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to suppress ionization of the carboxylic acid, enhancing retention. |

| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers for reversed-phase chromatography. |

| Gradient | 5% B to 95% B over 10 minutes | A typical gradient to elute compounds with a range of polarities. |

| Flow Rate | 0.3 mL/min | Suitable for narrow-bore columns, ensuring efficient separation. |

| Column Temperature | 30 °C | Provides reproducible retention times. |

| Mass Spectrometry | ||

| Ionization Mode | Electrospray Ionization (ESI), Negative | Efficiently ionizes the acidic functional groups of the analyte. |

| Precursor Ion (m/z) | 162.02 | Corresponds to the deprotonated molecule [C₈H₄NO₃]⁻. |

| Product Ions (m/z) | 118.03, 90.04 | Result from characteristic fragmentation pathways. |

| Collision Energy | 15-25 eV | Optimized to induce fragmentation of the precursor ion. |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and selective technique for the analysis of volatile and thermally stable compounds. Due to the low volatility of this compound, a derivatization step is essential prior to GC-MS analysis. Derivatization converts the polar carboxylic acid and hydroxyl functional groups into less polar, more volatile esters and ethers, respectively.

Derivatization and Analysis

Silylation is a common derivatization technique for compounds containing active hydrogens. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to replace the acidic protons on both the carboxylic acid and the hydroxyl group with trimethylsilyl (TMS) groups. This process significantly increases the volatility of the analyte, allowing it to be readily analyzed by GC.

Following derivatization, the resulting TMS-derivative of this compound can be separated on a nonpolar or medium-polarity capillary column and detected by mass spectrometry. Electron ionization (EI) is typically used, which generates a characteristic fragmentation pattern that can be used for identification by comparison with a mass spectral library or by interpretation of the fragmentation pathways.

Interactive Data Table: Predicted GC-MS Parameters for Derivatized this compound

| Parameter | Value | Rationale |

| Derivatization | ||

| Reagent | BSTFA with 1% TMCS | A common and effective silylating agent. |

| Reaction | 60 °C for 30 minutes | Typical conditions for silylation reactions. |

| Gas Chromatography | ||

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) | A versatile, low-polarity column suitable for a wide range of compounds. |

| Carrier Gas | Helium | Provides good chromatographic efficiency. |

| Inlet Temperature | 250 °C | Ensures complete vaporization of the derivatized analyte. |

| Oven Program | 100 °C (1 min), ramp to 280 °C at 15 °C/min | A general-purpose temperature program for separating derivatized acids. |

| Mass Spectrometry | ||

| Ionization Mode | Electron Ionization (EI), 70 eV | Standard ionization energy for generating reproducible mass spectra. |

| Mass Range | m/z 50-500 | Covers the expected mass range of the derivative and its fragments. |

| Transfer Line Temp | 280 °C | Prevents condensation of the analyte. |

Interactive Data Table: Predicted Mass Spectral Fragmentation of di-TMS-4-Cyano-2-hydroxybenzoic Acid

| m/z | Proposed Fragment | Description |

| 307 | [M]⁺ | Molecular ion of the di-trimethylsilyl derivative. |

| 292 | [M-CH₃]⁺ | Loss of a methyl group from a TMS moiety, a characteristic fragmentation. |

| 218 | [M-COOTMS]⁺ | Loss of the trimethylsilyl ester group. |

| 190 | [M-COOTMS-CO]⁺ | Subsequent loss of carbon monoxide from the m/z 218 fragment. |

| 73 | [Si(CH₃)₃]⁺ | The trimethylsilyl cation, a common fragment in the mass spectra of TMS derivatives. |

Theoretical and Computational Investigations of 4 Cyano 2 Hydroxybenzoic Acid

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the intrinsic properties of 4-Cyano-2-hydroxybenzoic acid. These methods allow for the detailed analysis of its electronic structure and conformational possibilities in the absence of environmental effects.

The electronic properties of a molecule are dictated by the arrangement of its electrons in various molecular orbitals. For this compound, the aromatic ring and its substituents—the hydroxyl (-OH), carboxylic acid (-COOH), and cyano (-CN) groups—determine the distribution of electron density and the nature of its molecular orbitals.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. researchgate.net Their energies and spatial distributions are crucial for predicting a molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. scispace.comresearchgate.net The energy difference between them, the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability. scispace.com A smaller gap generally implies higher reactivity.

In this compound, the HOMO is expected to have significant π-character, with electron density concentrated on the benzene (B151609) ring and the electron-donating hydroxyl group. Conversely, the LUMO is anticipated to be a π* anti-bonding orbital, with a significant contribution from the electron-withdrawing cyano and carboxyl groups. scispace.com This distribution suggests that the molecule could participate in reactions involving π-π stacking and that electrophilic attacks are likely to occur at sites with high HOMO density, while nucleophilic attacks would target areas with high LUMO density. scispace.com

| Parameter | Description | Typical Value Range |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 to -7.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.5 eV |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO (ELUMO - EHOMO) | 4.0 to 5.5 eV |

| Ionization Potential (I) | Energy required to remove an electron (approximated as -EHOMO) | 6.0 to 7.5 eV |

| Electron Affinity (A) | Energy released when an electron is added (approximated as -ELUMO) | 1.0 to 2.5 eV |

The presence of rotatable single bonds in the hydroxyl and carboxylic acid groups of this compound gives rise to several possible spatial arrangements, or conformers. mdpi.com Conformational analysis aims to identify the most stable of these structures by calculating their relative energies. researchgate.net

The primary torsional angles determining the conformation involve the orientation of the H atom in the hydroxyl group and the orientation of the hydroxyl group within the carboxylic acid moiety (-C(=O)O-H). mdpi.com Computational methods, such as performing a potential energy surface (PES) scan, can systematically map the energy of the molecule as these angles are varied. uni-muenchen.dereadthedocs.ioq-chem.com This process identifies energy minima, which correspond to stable conformers, and energy maxima, which represent the transition states between them.

For substituted hydroxybenzoic acids, intramolecular hydrogen bonding plays a critical role in determining the most stable conformation. ju.edu.jonih.gov In this compound, a strong intramolecular hydrogen bond is expected between the hydrogen of the ortho-hydroxyl group and the carbonyl oxygen of the carboxylic acid group. This interaction significantly stabilizes the planar conformation of the molecule. A second, weaker intramolecular hydrogen bond can also form between the hydrogen of the carboxylic acid and the nitrogen of the cyano group, though this is less geometrically favorable. Studies on similar molecules, like 2-hydroxybenzoic acid, confirm that such internal hydrogen bonds are a dominant factor in their conformational preference. ju.edu.jonih.gov

Energy minimization calculations, typically performed using DFT methods like B3LYP with a suitable basis set (e.g., 6-311+G(d,p)), would likely confirm that the conformer featuring the intramolecular hydrogen bond between the adjacent -OH and -COOH groups is the global energy minimum. ju.edu.jonih.gov

Molecular Dynamics Simulations

While quantum chemical calculations are excellent for studying single molecules in a vacuum, molecular dynamics (MD) simulations are employed to understand the behavior of molecules in a condensed phase, such as in a solvent, by simulating the movements of atoms over time.

In solution, molecules of this compound can interact with each other and with solvent molecules. The primary intermolecular interaction between two molecules of this compound is the formation of a hydrogen-bonded dimer. ucl.ac.uk This occurs when the carboxylic acid groups of two molecules align to form a pair of strong hydrogen bonds.

The choice of solvent has a profound effect on these interactions. nih.gov

Apolar Solvents: In non-polar solvents (e.g., toluene (B28343), chloroform), the formation of hydrogen-bonded dimers is highly favored, as the solute-solute interactions are much stronger than the solute-solvent interactions. ucl.ac.uk

Polar Aprotic Solvents: In solvents that are polar and can act as hydrogen bond acceptors (e.g., acetonitrile (B52724), acetone, DMSO), the solvent molecules can compete for hydrogen bonding sites. ucl.ac.uk This interaction inhibits the formation of dimers, and the compound is more likely to exist as solvated monomers. ucl.ac.uk

Polar Protic Solvents: In solvents like water or methanol, strong hydrogen bonds form between the solute and the solvent. The hydroxyl, carboxylic acid, and cyano groups of this compound will all interact strongly with protic solvent molecules, disrupting both intramolecular and intermolecular hydrogen bonds. uni-pannon.hu

MD simulations can model these scenarios explicitly, providing a dynamic picture of how solvent molecules arrange around the solute and quantifying the strength and lifetime of various hydrogen bonds.

The conformational preferences identified through gas-phase calculations can be significantly altered by the solvent. MD simulations are the ideal tool to explore the conformational landscape of this compound in solution. By simulating the molecule's dynamics in a box of explicit solvent molecules, one can observe how solute-solvent interactions influence the torsional angles of the -OH and -COOH groups.

For instance, a polar protic solvent like water could disrupt the strong intramolecular hydrogen bond between the ortho-hydroxyl and carboxylic acid groups by forming competing hydrogen bonds. This would lead to a more flexible structure with a wider range of accessible conformations compared to the gas phase or a non-polar solvent. The simulation can generate a population distribution of different conformers, revealing which structures are most prevalent in a given solvent environment and the energy barriers for converting between them.

Structure-Property Relationships (non-physical properties)

Understanding the relationship between a molecule's structure and its properties (a concept known as Structure-Activity Relationship or SAR, and its quantitative counterpart, QSAR) is crucial for designing new molecules with desired functions. drugdesign.org For this compound, its specific substitution pattern dictates its potential chemical reactivity and biological activity.

The electronic properties calculated via quantum chemistry are often used as descriptors in QSAR models. academie-sciences.frchitkara.edu.in For instance, the energy of the LUMO can be correlated with a compound's ability to act as an antimicrobial agent, as it relates to the molecule's ability to accept electrons. chitkara.edu.in

The key structural features of this compound and their likely influence on its properties are:

Carboxylic Acid Group: This group confers acidity and is a primary site for hydrogen bonding, enabling interactions with biological receptors through salt bridges or hydrogen bonds. drugdesign.org

Cyano Group (para): As a strong electron-withdrawing group, the -CN group significantly influences the electronic distribution of the aromatic ring. It increases the acidity of both the carboxylic acid and the phenolic hydroxyl group. This electronic perturbation can be critical for binding to specific biological targets or for modulating the molecule's metabolic stability.

Studies on related phenolic and benzoic acids have shown that the number and position of hydroxyl groups, along with other substituents, are key determinants of their antioxidant, antimicrobial, and even anticancer properties. mdpi.comuc.ptmdpi.com Therefore, the unique combination of substituents in this compound suggests a distinct profile of chemical and biological properties that can be rationalized and predicted through computational analysis.

Correlation of Electronic and Steric Profiles with Reactivity

The reactivity of this compound is governed by the interplay of electronic and steric effects originating from its three functional groups: a carboxylic acid, a hydroxyl group, and a cyano group, all attached to a benzene ring.

Electronic Profile: The electronic nature of the substituents significantly influences the electron density distribution on the aromatic ring and, consequently, the molecule's reactivity.

Cyano Group (-CN): Positioned at C4 (para to the carboxyl group), the cyano group is a strong electron-withdrawing group through both the inductive (-I) and resonance (-R) effects. This withdrawal of electron density deactivates the benzene ring towards electrophilic aromatic substitution and increases the acidity of the carboxylic acid and phenolic hydroxyl groups.

Carboxylic Acid Group (-COOH): This group is deactivating and meta-directing for electrophilic substitution due to its electron-withdrawing nature.

The combination of a powerful electron-withdrawing group (cyano) and an electron-donating group (hydroxyl) on the same ring creates a "push-pull" system. This polarization affects the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is typically associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). Computational methods like DFT can calculate the energies and distributions of these orbitals, providing quantitative measures of reactivity.

Steric Profile: Steric hindrance plays a crucial role in directing the reactivity of the functional groups.

The hydroxyl group at the C2 position is adjacent to the carboxylic acid group at C1. This proximity can lead to steric crowding, potentially influencing the orientation of the carboxyl group relative to the plane of the benzene ring. This orientation can, in turn, affect the molecule's ability to form intermolecular interactions, such as dimerization through hydrogen bonding, which is common for carboxylic acids.

The ortho-hydroxyl group can also form an intramolecular hydrogen bond with the carbonyl oxygen of the carboxylic acid. This interaction can influence the acidity of the carboxyl group and its rotational freedom.

Computational chemistry allows for the calculation of various reactivity descriptors that quantify these electronic and steric effects.

| Descriptor | Typical Computational Method | Significance for this compound |

| HOMO-LUMO Gap | DFT (e.g., B3LYP/6-311G) | A smaller gap generally indicates higher chemical reactivity. The push-pull nature of the substituents is expected to lower the gap. |

| Molecular Electrostatic Potential (MEP) | DFT | Maps the electron density to identify electron-rich (nucleophilic) and electron-poor (electrophilic) sites. The map would show negative potential around the cyano nitrogen and hydroxyl oxygen, and positive potential around the acidic protons. |

| Atomic Charges | Mulliken, NBO, AIM | Quantifies the electron distribution on each atom, highlighting the polarization caused by the substituents. |

| Global Reactivity Descriptors | DFT | Chemical potential (μ), hardness (η), and global electrophilicity index (ω) provide quantitative measures of the molecule's stability and reactivity. |

Computational Prediction of Spectroscopic Signatures

Computational methods are invaluable for predicting and interpreting the spectroscopic signatures of molecules. These predictions can aid in the identification and structural elucidation of this compound and its derivatives.

Infrared (IR) and Raman Spectroscopy: Vibrational frequencies can be calculated using DFT methods. These calculations provide a theoretical vibrational spectrum that can be compared with experimental data from Fourier-Transform Infrared (FTIR) and FT-Raman spectroscopy. For a similar molecule, 4-cyanobenzoic acid, DFT calculations have been shown to be in good agreement with experimental data. Key predicted vibrational modes for this compound would include:

O-H Stretching: A broad band for the carboxylic acid and a sharper band for the phenolic hydroxyl.

C≡N Stretching: A strong, sharp absorption in the characteristic nitrile region (~2230 cm⁻¹).

C=O Stretching: A strong absorption for the carboxylic acid carbonyl group.

C-O Stretching and O-H Bending: Vibrations associated with the acid and phenol (B47542) groups.

Aromatic C-H and C=C Stretching: Bands characteristic of the substituted benzene ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a standard application of computational chemistry, often using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework.

¹H NMR: The calculations would predict distinct chemical shifts for the aromatic protons, influenced by the electronic effects of the substituents. The acidic protons of the carboxyl and hydroxyl groups would appear as broad singlets at the downfield end of the spectrum.

¹³C NMR: The chemical shifts of the carbon atoms in the benzene ring are highly sensitive to the attached functional groups. The calculations would predict significant downfield shifts for the carbons attached to the electron-withdrawing cyano and carboxyl groups (C4 and C1) and the carbon attached to the electron-donating hydroxyl group (C2). The nitrile and carboxyl carbons would also have characteristic chemical shifts.

UV-Visible (UV-Vis) Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is used to calculate the electronic transitions that give rise to UV-Vis absorption spectra. The calculations provide the wavelength of maximum absorption (λ_max) and the corresponding oscillator strengths. For this compound, the π-conjugated system of the benzene ring, extended by the cyano and carbonyl groups, is expected to result in characteristic π → π* transitions.

| Spectroscopic Technique | Computational Method | Predicted Key Signatures for this compound |

| FTIR / FT-Raman | DFT (e.g., B3LYP/6-31G) | O-H stretch, C≡N stretch (~2230 cm⁻¹), C=O stretch (~1700 cm⁻¹), aromatic ring vibrations. |

| NMR | DFT with GIAO | Distinct signals for three aromatic protons; downfield signals for acidic protons; characteristic shifts for C1, C2, C4, carboxyl C, and nitrile C. |

| UV-Vis | TD-DFT | π → π transitions characteristic of a substituted aromatic system. |

Molecular Modeling and Docking Studies

Molecular modeling techniques extend the theoretical investigation of this compound to its potential behavior in complex biological environments. These methods are crucial in fields like drug discovery for predicting how a molecule might interact with a biological target.

Ligand-Target Interaction Prediction in Biochemical Contexts (e.g., Enzyme Binding)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein or enzyme) to form a stable complex. This method is instrumental in predicting the binding affinity and interaction patterns of potential drug candidates.

For this compound, docking studies could be employed to investigate its potential as an inhibitor for various enzymes. The process involves:

Preparation of Receptor and Ligand: Obtaining the 3D structure of the target protein (e.g., from the Protein Data Bank) and generating a low-energy 3D conformation of this compound.

Docking Simulation: Using software like AutoDock or GOLD, the ligand is placed into the active site of the receptor in multiple possible conformations and orientations.

Scoring and Analysis: Each pose is assigned a score that estimates the binding affinity (e.g., in kcal/mol). The poses with the best scores are then analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and salt bridges.

Based on its structural features, this compound could be docked into the active sites of enzymes where substituted benzoic acids are known to bind. For example, derivatives of 2-hydroxybenzoic acid (salicylic acid) have been investigated as inhibitors of enzymes like cyclooxygenase (COX) and sirtuins. A docking study of this compound into the active site of an enzyme like SIRT5 could reveal key interactions. The carboxylate group could form salt bridges with positively charged residues (e.g., Arginine), while the hydroxyl group could act as a hydrogen bond donor or acceptor. The cyano group might engage in polar interactions or fit into a specific sub-pocket of the active site.

| Potential Enzyme Target | Key Functional Group Interactions | Predicted Binding Contribution |

| Sirtuin 5 (SIRT5) | Carboxylate with Arginine (Arg105); Hydroxyl with Tyrosine (Tyr102) | Salt bridge formation; Hydrogen bonding |

| Cyclooxygenase-2 (COX-2) | Carboxylate with Arginine (Arg120); Aromatic ring with hydrophobic pocket | Ionic interaction; Hydrophobic interactions |

| Carbonic Anhydrase | Carboxylate/Hydroxyl with Zinc ion and active site residues | Coordination with the metal ion; Hydrogen bonding network |

Design of Novel Derivatives with Predicted Reactivity or Interaction Profiles

Computational chemistry is a cornerstone of rational drug design, enabling the in silico creation and evaluation of novel molecules based on a lead scaffold like this compound. The goal is to design derivatives with enhanced reactivity for a specific chemical transformation or improved binding affinity and selectivity for a biological target.

The process of designing novel derivatives typically involves:

Scaffold Hopping and Functional Group Modification: Starting with the this compound structure, new derivatives can be designed by modifying or replacing the existing functional groups. For instance, the cyano group could be replaced with other electron-withdrawing groups (e.g., -NO₂, -CF₃) to modulate the electronic properties. The position of the hydroxyl group could be altered, or additional substituents could be added to the aromatic ring to explore the structure-activity relationship (SAR).

Computational Prediction of Properties: Each newly designed derivative is then subjected to the same theoretical analyses described previously.